
D-Styrylalanine
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Overview
Description
D-Styrylalanine ((E,2R)-2-Amino-5-phenylpent-4-enoic acid; CAS: 264903-53-9) is a non-proteinogenic amino acid characterized by a styryl (phenylvinyl) group attached to the β-carbon of a D-alanine backbone. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . Unlike natural L-amino acids, this compound exhibits unique stereochemical properties that influence its biochemical interactions, particularly as a reversible inhibitor of phenylalanine ammonia-lyase (PAL) enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Styrylalanine can be synthesized through several methods. One common approach involves the use of phenylalanine ammonia-lyase (PAL) enzymes, which catalyze the elimination of ammonia from phenylalanine derivatives to form styrylalanine . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using recombinant PAL enzymes. These enzymes are produced in large quantities through fermentation processes involving genetically modified microorganisms. The biocatalytic process is preferred due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: D-Styrylalanine undergoes various chemical reactions, including:
Oxidation: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the styryl group can be reduced to form saturated derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Styrylaldehyde, styrylcarboxylic acid.
Reduction: Saturated styrylalanine derivatives.
Substitution: Various substituted styrylalanine derivatives.
Scientific Research Applications
Peptide Synthesis
D-Styrylalanine is widely utilized in peptide synthesis due to its structural properties that allow it to function as an essential amino acid derivative. It is particularly valuable in solid-phase peptide synthesis (SPPS), where it aids in assembling specific peptide sequences. The compound's stability and reactivity enhance the purity and yield of synthesized peptides, making it a preferred choice among researchers involved in protein studies .
Drug Development
In pharmaceutical research, this compound plays a critical role in designing novel drug candidates. By incorporating this compound into peptide structures, researchers can create drugs with improved efficacy and bioavailability. This integration facilitates the identification of new drug targets and optimizes essential drug characteristics, paving the way for innovative therapeutic solutions .
Proteomics Studies
This compound is instrumental in proteomics, especially during mass spectrometry analyses. It is used for labeling peptides, which enhances the sensitivity and resolution of protein detection and quantification. This capability enables researchers to gain deeper insights into protein structures and functions, contributing to advancements in understanding biological processes .
Bioconjugation
The compound serves as a vital component in bioconjugation techniques, linking peptides to various biomolecules such as antibodies or fluorescent dyes. This strategic coupling allows for the development of sophisticated diagnostic tools and biosensors that elucidate molecular interactions and cellular mechanisms with high precision .
Therapeutic Applications
Recent studies have highlighted this compound's potential therapeutic effects beyond its role in research applications. For instance, it has been investigated for its ability to act as an anti-inflammatory agent and may exhibit anticancer properties. Its interactions with specific molecular targets can modulate enzymatic activities, making it a candidate for developing new therapeutic agents .
Enzymatic Efficiency Study
A study on engineered variants of phenylalanine ammonia-lyase (PcPAL) demonstrated improved conversion rates for racemic styrylalanines when using this compound as a substrate. This research underscores the compound's potential in biocatalysis for industrial applications .
Interaction with Other Compounds
Research has shown that this compound's interactions with biomolecules can influence its biological activity. This characteristic positions it as a valuable tool in biochemical research aimed at elucidating complex cellular processes .
Mechanism of Action
The mechanism of action of D-Styrylalanine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The styryl group allows for unique binding interactions with enzyme active sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Enantiomeric Pair: L-Styrylalanine
- Structural Similarities :
L-Styrylalanine (CAS: 267650-37-3) shares the same molecular formula and functional groups but differs in stereochemistry at the α-carbon (2S configuration). - Functional Differences :
- Enzyme Interactions : L-Styrylalanine is a substrate for PAL enzymes, undergoing deamination, whereas D-Styrylalanine acts as a competitive inhibitor. Kinetic studies with wild-type PAL (wt-PcPAL) showed a 7.6-fold decrease in Vmax and 11-fold decrease in KM when using racemic styrylalanine compared to pure L-enantiomer, indicating this compound's strong inhibitory effect .
- Synthetic Accessibility : Both enantiomers are commercially available, with this compound typically synthesized at 98% purity (vs. 95% for L-Styrylalanine) .
Table 1: Physical and Commercial Properties of Styrylalanine Enantiomers
Property | This compound | L-Styrylalanine |
---|---|---|
CAS Number | 264903-53-9 | 267650-37-3 |
Purity (Combi-Blocks) | 98% | 95% |
Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |
Inhibitor Presence* | 0.1% 3,5-DTBC† | None |
Supplier Examples | AldrichCPR (CDS005975) | M80806 (96% purity) |
*Inhibitors like 3,5-di-tert-butylcatechol (3,5-DTBC) prevent polymerization during storage .
D-Alanine and Derivatives
- D-Alanine (CAS: 338-69-2): A simpler D-amino acid lacking the styryl group. Widely used in peptidoglycan synthesis and traditional medicines (e.g.,五味子丸 formulations) .
- D-Alanyl-D-Alanine (CAS: 923-16-0): A dipeptide critical in bacterial cell wall biosynthesis.
Table 2: Functional Comparison with Alanine Derivatives
Styrene-Containing Analogs
- N-Acetyl Phenylalanine: A phenylalanine derivative with an acetylated amino group. Unlike this compound, it lacks the vinyl group, reducing steric hindrance and making it a substrate for acetyltransferases .
- Styralyl Acetate (CAS: 93-92-5): An esterified styrene derivative used in fragrances. Its non-polar structure contrasts with this compound’s ionizable amino and carboxyl groups, limiting biochemical applications .
Enzyme Inhibition Mechanisms
This compound’s inhibition of PAL is attributed to its ability to form a covalent, unproductive complex with the enzyme’s MIO (4-methylidene-imidazole-5-one) cofactor. Time-course studies showed >99% enantiomeric excess of residual this compound after 50% conversion of racemic substrate, confirming its resistance to catalysis .
Biological Activity
D-Styrylalanine is a derivative of phenylalanine characterized by a styryl group, which has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This compound exhibits unique properties that influence enzyme interactions, making it a subject of interest in research related to enzyme inhibition and metabolic pathways.
Enzyme Interaction
This compound has been studied primarily for its role as a reversible inhibitor in enzymatic reactions. A notable study involving phenylalanine ammonia-lyase (PcPAL) from Petroselinum crispum demonstrated that this compound acts as an inhibitor during the ammonia elimination process. The research indicated that this compound forms unproductive complexes with the enzyme, thereby affecting its catalytic efficiency.
Kinetic Resolution Studies
The kinetic behavior of this compound was analyzed through various experiments, which revealed significant insights into its inhibitory effects:
- Kinetic Parameters : The study reported that when using racemic styrylalanines as substrates, the presence of this compound decreased the maximum reaction rate (Vmax) significantly compared to pure L-enantiomers. Specifically, Vmax decreased by 7.6-fold with wild-type PcPAL when rac-1a was used as a substrate, indicating strong inhibitory potential .
- Enantiomeric Excess : The residual fractions from the kinetic resolution of racemic styrylalanines exhibited high enantiomeric excess (ee > 99%), suggesting that this compound does not undergo conversion in these reactions, further supporting its role as an effective inhibitor .
Structural Insights
Molecular modeling studies provided insights into the interactions between this compound and PcPAL. The modeling suggested that the enzyme-substrate complex is more relaxed with this compound compared to L-styrylalanine, which may account for the observed differences in catalytic activity. This structural flexibility could be pivotal in understanding how modifications to the styryl group influence enzyme binding and activity .
Study on Phenylalanine Ammonia-Lyase Variants
A comparative study on various mutants of PcPAL highlighted the effects of specific amino acid substitutions on substrate interaction and inhibition by this compound. Key findings included:
- Mutant Analysis : Mutants such as F137V showed altered kinetic parameters when interacting with this compound, indicating that structural changes can modulate enzyme sensitivity to this inhibitor. For instance, while wild-type PcPAL exhibited a significant decrease in kcat upon interaction with this compound, the F137V variant showed only minor variations, suggesting a potential pathway for engineering more effective enzymes .
- Substrate Scope Expansion : The study also explored the substrate scope of PcPAL towards bulky substrates like styrylacrylates, revealing that while some substrates were poorly accommodated, this compound's inhibitory effects were consistent across various tested compounds .
Implications for Drug Design
The biological activity of this compound has implications for drug design, particularly in developing inhibitors targeting specific enzymes involved in metabolic pathways. The ability to modulate enzyme activity through structural modifications opens avenues for synthesizing new therapeutic agents.
Summary Table of Key Findings
Properties
IUPAC Name |
2-amino-5-phenylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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